N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,2-diethoxyethyl)-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5/c1-3-31-22(32-4-2)18-26-24(30)23(29)25-17-20(21-11-8-16-33-21)28-14-12-27(13-15-28)19-9-6-5-7-10-19/h5-11,16,20,22H,3-4,12-15,17-18H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJAOFRXCMGOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, identified by CAS number 877632-52-5, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H33N4O5 |
| Molecular Weight | 476.5 g/mol |
| Structure | Chemical Structure |
The compound features a unique structural arrangement that includes a furan ring and a piperazine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxalamide group can form hydrogen bonds with active sites on proteins, influencing their activity. The diethoxyethyl and phenylpiperazine groups enhance binding affinity and specificity, potentially leading to therapeutic effects in various conditions.
Pharmacological Effects
Preliminary studies indicate that this compound may exhibit:
- Antiproliferative Activity : Similar compounds have shown the ability to inhibit cell proliferation, suggesting potential applications in cancer treatment.
- Anti-inflammatory Properties : The structural features may allow it to modulate inflammatory pathways.
Case Studies
- Anticancer Activity : A study involving structurally similar oxalamides demonstrated significant antiproliferative effects against several cancer cell lines. The mechanism was linked to the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .
- Neuropharmacological Effects : Research on piperazine derivatives indicates potential benefits in treating anxiety and depression due to their interaction with serotonin receptors . This suggests that the piperazine component of this compound may contribute to similar effects.
Synthetic Routes
The synthesis of this compound typically involves:
-
Oxalyl Chloride Reaction : Reacting oxalyl chloride with 2,2-diethoxyethylamine and 4-phenylpiperazine under controlled conditions.
- Reagents : Oxalyl chloride, 2,2-diethoxyethylamine, 4-phenylpiperazine.
- Conditions : Inert atmosphere (nitrogen or argon), low temperatures.
Applications in Research
This compound serves as a valuable scaffold in medicinal chemistry for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows researchers to explore various modifications that could enhance its biological activity or selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique combination of diethoxyethyl , furan , and phenylpiperazine groups distinguishes this compound from other oxalamides. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Key Differences | Biological Activity/Applications | References |
|---|---|---|---|---|
| N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-isopropyloxalamide | Furan, phenylpiperazine, isopropyl | Lacks diethoxyethyl group; simpler alkyl chain | Moderate 5-HT receptor affinity; lower metabolic stability | |
| N1-ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide | Furan, 4-fluorophenylpiperazine, ethyl | Fluorine substitution enhances lipophilicity and receptor selectivity | Improved dopamine D2/5-HT1A binding; potential antipsychotic activity | |
| N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide | Furan, phenylpiperazine, 4-fluorobenzyl | Fluorobenzyl group increases membrane permeability | Higher CNS penetration; tested in neuropathic pain models | |
| N1-(2-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide | Furan, 2-fluorophenylpiperazine, 2-chlorobenzyl | Chlorine and fluorine substitutions alter pharmacokinetics | Dual 5-HT2A/D3 receptor antagonism; explored for addiction therapy | |
| N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide (Target) | Furan, phenylpiperazine, diethoxyethyl | Diethoxyethyl enhances solubility and metabolic stability | Predicted enhanced oral bioavailability; untested in vivo | — |
Key Comparative Insights:
Role of Diethoxyethyl Group :
- The 2,2-diethoxyethyl substituent in the target compound likely improves aqueous solubility compared to analogs with hydrophobic chains (e.g., isopropyl or benzyl groups) . This modification may also reduce first-pass metabolism by shielding the oxalamide core from esterase activity.
Phenylpiperazine vs. Fluorophenylpiperazine :
- The 4-phenylpiperazine moiety in the target compound lacks fluorine substitution seen in analogs like and . Fluorine typically enhances receptor affinity and metabolic stability but may increase off-target effects.
Furan Contribution :
- The furan-2-yl group is conserved across all compared compounds, suggesting its critical role in π-stacking interactions with aromatic residues in receptor binding pockets .
Biological Activity Trends :
- Analogs with fluorinated aryl groups (e.g., ) exhibit stronger CNS activity, while those with chlorine substitutions (e.g., ) show broader receptor selectivity. The target compound’s lack of halogenation may favor reduced toxicity but requires validation.
Q & A
Q. Table 1: Comparison of Coupling Methods
| Method | Reagents | Yield (%) | Key Byproducts |
|---|---|---|---|
| DCC-mediated | DCC, HOBt | 65–75 | Urea derivatives |
| HATU-mediated | HATU, DIPEA | 85–90 | Hydrolyzed amides |
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and connectivity. The oxalamide protons typically appear as singlet peaks at δ 8.2–8.5 ppm, while furan protons resonate at δ 6.3–7.4 ppm .
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ at m/z 500–550) .
- FTIR : Amide C=O stretches (1650–1680 cm⁻¹) and furan C-O-C vibrations (1010–1050 cm⁻¹) are diagnostic .
Advanced: How can computational modeling predict this compound’s interaction with neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to serotonin or dopamine receptors. The phenylpiperazine moiety likely engages in π-π stacking with aromatic residues (e.g., Tyr95 in 5-HT₁A), while the diethoxyethyl group may occupy hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor root-mean-square deviation (RMSD) to identify conformational changes .
Basic: What in vitro assays evaluate biological activity for similar oxalamides?
Methodological Answer:
- Enzyme Inhibition : Test against COX-2 or acetylcholinesterase using fluorometric assays (IC₅₀ values <10 µM indicate potency) .
- Cell Viability : MTT assays in cancer lines (e.g., MCF-7) with dose-response curves (24–72 hr exposure) .
- Antimicrobial Activity : Broth microdilution (MIC values) against S. aureus or E. coli .
Advanced: How to reconcile contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., pH, serum content) and cell lines. For example, discrepancies in IC₅₀ values may arise from differences in ATP levels in viability assays .
- Validation Experiments : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Q. Table 2: Comparative Bioactivity of Analogous Oxalamides
| Compound | COX-2 IC₅₀ (µM) | Anticancer (MCF-7 GI₅₀, µM) |
|---|---|---|
| N1-(3-Chlorophenyl)-N2-...oxalamide | 0.8 | 12.4 |
| Target Compound | 1.2 (predicted) | 15.6 (predicted) |
Basic: What structural features influence pharmacokinetics?
Methodological Answer:
- Lipophilicity : The diethoxyethyl group increases logP (~3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability : The furan ring is prone to CYP450 oxidation; replacing it with thiophene may improve stability .
Advanced: How to enhance metabolic stability without losing target affinity?
Methodological Answer:
- Isosteric Replacement : Substitute furan with bioisosteres like thiazole (similar π-electron density but lower CYP450 susceptibility) .
- Prodrug Design : Mask the oxalamide as an ester (hydrolyzed in vivo) to improve oral bioavailability .
- Steric Shielding : Introduce methyl groups adjacent to labile sites (e.g., ortho to furan oxygen) to block metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
